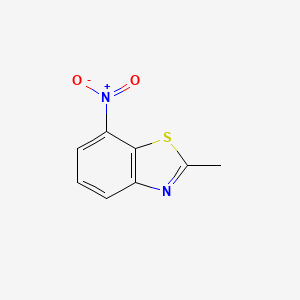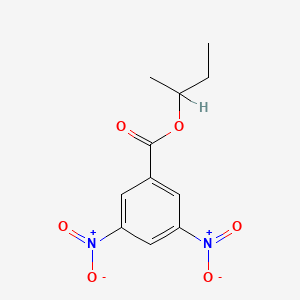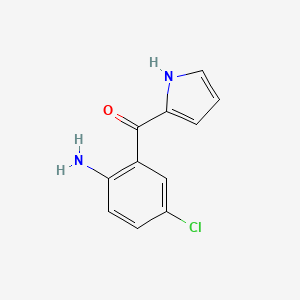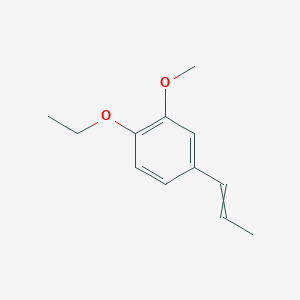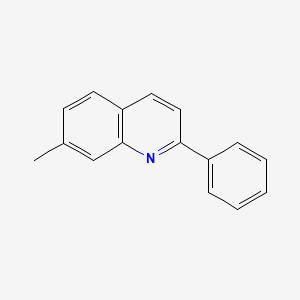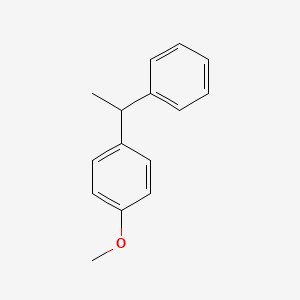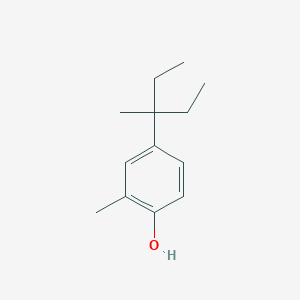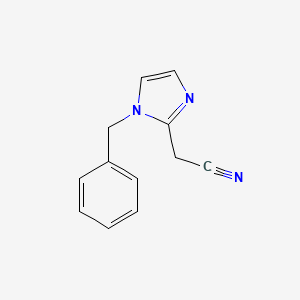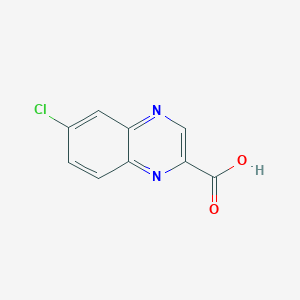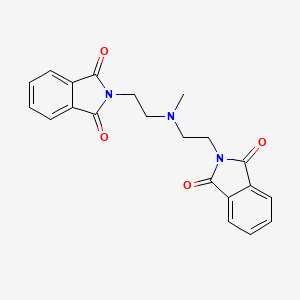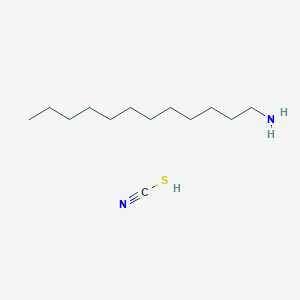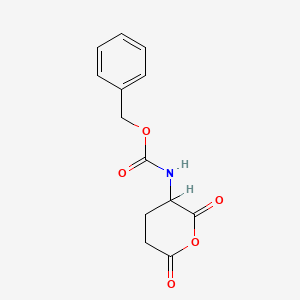
N-Benzyloxycarbonyl-L-glutamic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Benzyloxycarbonyl-L-glutamic anhydride” is a chemical compound that is used in various applications . It is used as a gamma-glutamyl donor substrate for spectrophotometric determination of transglutaminase (TGase) activity and for the enzymatic synthesis of new N-terminal glycoproteins . It is also used as an anti-ulcer agent .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of the compound with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The synthesis could be carried out by allowing the N-carboxy anhydride of the α-amino acid to react with the amine-terminated polybutadiene .Molecular Structure Analysis
The molecular structure of “this compound” has been determined by X-ray analysis . The compound is orthorhombic with a space group of P212121 .Chemical Reactions Analysis
“this compound” undergoes controlled ring-opening polymerization of N-carboxyanhydrides (NCA ROP), which is based on the normal amine mechanism . The polymerizations were followed by FTIR, size exclusion chromatography (SEC), and MALDI-ToF-MS to provide information on the monomer conversion, polymer molecular weight, and chain composition as a function of pressure and temperature .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C15H19N3O6 and a molar mass of 337.33 . It has a density of 1.339, a melting point of 131 - 132°C, a boiling point of 748.0±60.0 °C (Predicted), a flashing point of 406.2°C, and a vapor pressure of 1.67E-23mmHg at 25°C . Its refractive index is 1.567 .Aplicaciones Científicas De Investigación
Synthesis of Polypeptides
N-Benzyloxycarbonyl-L-glutamic anhydride has been utilized in the synthesis of polypeptides. Research demonstrated that hydrogenolysis of anhydrides, including this compound, in specific solvents results in the formation of polypeptides (Munegumi, Meng, & Harada, 1989).
Preparation of Poly-γ-benzyl-L-glutamate
The compound has been used in the synthesis of poly-γ-benzyl-L-glutamate, a significant polymer in materials science. This involves the preparation of benzyl L-glutamate, followed by its reaction with bis(trichloromethyl) carbonate to obtain N-carboxyl anhydride, which is then polymerized (Jing, 2004).
Enantiospecific Synthesis
This compound plays a role in the enantiospecific synthesis of amino acids. It has been used in the synthesis of the (3S,4S)-isomer of dihydroxy-L-glutamic acid, demonstrating its utility in producing specific isomers for research and application (Dauban, de Saint-Fuscien, & Dodd, 1999).
Molecular Structure Studies
The molecular and crystal structure of derivatives of this compound, such as N-carboxy-γ-benzyl-L-glutamate anhydride, has been determined through X-ray analysis. These studies contribute to a deeper understanding of the molecular properties of these compounds (Kanazawa, Kawai, Ohashi, & Sasada, 1978).
Polymer Chemistry
Research has shown the use of this compound in the field of polymer chemistry, particularly in the synthesis and analysis of different types of polyglutamic acid derivatives. This includes studies on their helix-coil stability, molecular association, and conformational behavior in various solvents (Konishi, van Nispen, Davenport, & Scheraga, 1977).
Biopolymer Synthesis
and CharacterizationThe compound is also used in the synthesis of biopolymers. For instance, in the preparation of monodisperse derivatives of poly(α,L-glutamic acid) for the study of their physical chemistry and materials science applications. This includes analyzing their liquid crystalline behavior and ordered monolayer films (Zhang, Fournier, Mason, & Tirrell, 1992).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives are used in drug delivery studies. For example, pH-responsive random copolymers synthesized from derivatives of this compound have been evaluated for their potential in cisplatin delivery for cancer therapy, demonstrating the compound's relevance in developing intelligent drug delivery systems (Huang et al., 2013).
Analytical Chemistry
It also finds applications in analytical chemistry, particularly in molecular imprinting techniques. This compound derivatives have been used to prepare molecularly imprinted nanofiber membranes aimed at chiral separation, enhancing both permselectivity and flux in membrane separation (Sueyoshi, Fukushima, & Yoshikawa, 2010).
Safety and Hazards
When handling “N-Benzyloxycarbonyl-L-glutamic anhydride”, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Direcciones Futuras
The interest in well-defined synthetic polypeptide architectures from the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCA) has increased significantly in the last ten years . This can be ascribed to the enormous potential arising from the combination of synthetic polypeptide segments with either synthetic or natural building blocks . Numerous reports have been published on the synthesis and self-organization of polypeptide block copolymers and polypeptide conjugates into vesicles, micelles, and nanoparticles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-Benzyloxycarbonyl-L-glutamic anhydride can be achieved through the reaction of N-Benzyloxycarbonyl-L-glutamic acid with a dehydrating agent.", "Starting Materials": [ "N-Benzyloxycarbonyl-L-glutamic acid", "Dehydrating agent (such as dicyclohexylcarbodiimide or thionyl chloride)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve N-Benzyloxycarbonyl-L-glutamic acid in a dry solvent", "Add the dehydrating agent to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum" ] } | |
Número CAS |
4124-76-9 |
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
benzyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1 |
Clave InChI |
YIXAMRRMFCPXNC-JTQLQIEISA-N |
SMILES isomérico |
C1CC(=O)OC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
| 4124-76-9 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



